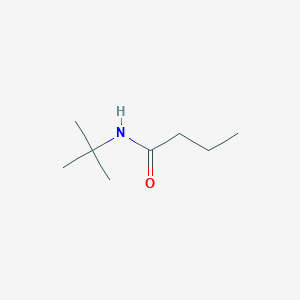

N-tert-butylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6282-84-4 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-tert-butylbutanamide |

InChI |

InChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10) |

InChI Key |

CABJJNMRUWQXNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-tert-butylbutanamide from Butanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-tert-butylbutanamide from butanenitrile, a transformation typically achieved through the Ritter reaction. The document outlines the underlying reaction mechanism, a detailed experimental protocol adapted from established procedures, and relevant characterization data.

Reaction Overview: The Ritter Reaction

The synthesis of this compound from butanenitrile is a classic example of the Ritter reaction. This acid-catalyzed reaction involves the nucleophilic addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide. In this specific synthesis, the tert-butyl carbocation is generated in situ from a suitable precursor, such as tert-butanol, isobutylene, or tert-butyl acetate, in the presence of a strong acid like sulfuric acid. The nitrogen atom of butanenitrile then acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.

The overall transformation can be summarized as follows:

Butanenitrile + tert-Butyl Cation Precursor --(Strong Acid)--> this compound

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key steps in the Ritter reaction for the synthesis of this compound and a typical experimental workflow.

Quantitative Data

The yield of this compound is dependent on several factors, including the choice of acid catalyst, the tert-butyl source, reaction temperature, and reaction time. The following table summarizes representative data for the Ritter reaction of various nitriles with a tert-butyl source under different conditions. While specific data for butanenitrile is limited in the cited literature, the data for other aliphatic and aromatic nitriles provide a good indication of expected yields.

| Nitrile | tert-Butyl Source | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | tert-Butanol | H₂SO₄ | Mechanochemical | Room Temp | 0.5 | 94 | |

| 3-Bromobenzonitrile | tert-Butanol | H₂SO₄ | Mechanochemical | Room Temp | 0.5 | 76 | |

| 2-Chloro-5-nitrobenzonitrile | tert-Butanol | H₂SO₄ | Mechanochemical | Room Temp | 0.5 | 82 | |

| Various Nitriles | tert-Butyl Acetate | H₂SO₄ | Acetic Acid | 42 | 2-6 | Not specified | |

| TMSCN | Alcohol | H₂SO₄ | - | 0 to RT | 1 | 48 |

Detailed Experimental Protocol

This protocol is adapted from a procedure for the Ritter reaction of nitriles with tert-butyl acetate published in Organic Syntheses.

Materials:

-

Butanenitrile

-

tert-Butyl acetate

-

Glacial acetic acid

-

Concentrated sulfuric acid (95-98%)

-

Deionized water

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (or magnesium sulfate)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice-water bath

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus (if applicable)

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine butanenitrile (1.0 equiv) and tert-butyl acetate (2.0 equiv) in glacial acetic acid.

-

Cooling: Cool the mixture in an ice-water bath.

-

Acid Addition: Slowly add a solution of concentrated sulfuric acid (1.8 equiv) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature is maintained below 30 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and physical constant determination.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, along with signals corresponding to the propyl chain of the butanamide moiety.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the butyl and tert-butyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1640-1680 cm⁻¹) and a band for the N-H stretching (around 3300-3500 cm⁻¹).

-

Melting Point: The melting point of the purified product can be compared with the literature value for this compound.

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching and neutralization steps are exothermic and should be performed slowly with adequate cooling.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

N-tert-butylbutanamide: A Comprehensive Technical Review

FOR IMMEDIATE RELEASE

[CITY, STATE, October 25, 2025] – This technical guide provides a detailed overview of N-tert-butylbutanamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, synthesis, and potential applications, adhering to stringent data presentation and visualization standards.

Core Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem |

| PubChem CID | 221967 | [1] |

| CAS Number | 16870-22-5 | NIST |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [2] |

Synthesis and Experimental Protocols

The synthesis of N-tert-butyl amides, including this compound, can be achieved through various established methods in organic chemistry. A prevalent and efficient method involves the Ritter reaction, where a nitrile reacts with a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate, in the presence of a catalyst.

One documented experimental protocol for the synthesis of N-tert-butyl amides utilizes a copper(II) trifluoromethanesulfonate (Cu(OTf)2) catalyst. This method demonstrates high yields under solvent-free conditions at room temperature.

Experimental Protocol: Synthesis of N-tert-butyl amides via Ritter Reaction

Materials:

-

Nitrile (e.g., butyronitrile for the synthesis of this compound)

-

Di-tert-butyl dicarbonate

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Tetramethylsilane (TMS) as an internal standard for NMR

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for thin-layer chromatography (TLC)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Melting point apparatus

Procedure:

-

To a solution of di-tert-butyl dicarbonate (7.5 mmol) and Cu(OTf)2 (5 mol%), the nitrile (5 mmol) is slowly added dropwise at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is subjected to post-treatment to isolate the N-tert-butyl amide product.

-

The final product is purified using column chromatography over neutral aluminum oxide (200–300 mesh).

-

The structure and purity of the synthesized amide are confirmed by 1H NMR and 13C NMR spectroscopy.

The following diagram illustrates the general workflow for this synthesis:

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the biological activity, mechanism of action, and associated signaling pathways for this compound. The tert-butyl amide moiety is, however, a structural component found in various pharmaceutically active compounds. For instance, the N-tert-butyl amide group is present in drugs developed for conditions such as benign prostatic hyperplasia and as protease inhibitors for HIV treatment. The presence of this functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

The logical relationship for investigating the biological activity of a novel compound like this compound is depicted below:

Quantitative Data

At present, extensive quantitative data for this compound regarding its physicochemical properties beyond the basic identifiers are not widely available in peer-reviewed literature. For closely related compounds like N-tert-butylbenzamide, more data is accessible.

| Property | Value (for N-tert-butylbenzamide) |

| Melting Point | 134-135 °C |

| Boiling Point | Not available |

| Density | Not available |

It is important to note that these values are for a structurally similar compound and should not be directly extrapolated to this compound without experimental verification.

Conclusion

This compound is a chemical compound with established identification parameters. While general synthetic methods for N-tert-butyl amides are well-documented, specific experimental protocols and comprehensive quantitative data for this compound itself are limited in the public domain. Furthermore, its biological activity and potential roles in signaling pathways remain to be elucidated. This technical guide serves as a foundational document, highlighting the current state of knowledge and identifying areas for future research and investigation by the scientific community.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting.

References

An In-depth Technical Guide to the Solubility and Stability of N-tert-butylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility and stability of N-tert-butylbutanamide. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its physicochemical properties based on the well-established chemistry of N-substituted amides. It includes detailed experimental protocols for determining these properties and a workflow for a systematic evaluation.

Introduction to this compound

This compound is a secondary amide with a molecular formula of C₈H₁₇NO. Its structure consists of a butanoyl group attached to the nitrogen atom of a tert-butylamine. The presence of the amide functional group, along with the alkyl chains, dictates its solubility and stability characteristics. Amides are known for their relative stability, which is a key feature in many pharmaceuticals and industrial chemicals.[1][2]

Solubility Profile

The solubility of an amide is primarily governed by the polarity of the amide group and the size of the nonpolar alkyl substituents.[3][4] The amide group can act as a hydrogen bond acceptor via the carbonyl oxygen and, as a secondary amide, a hydrogen bond donor via the N-H group.[2] However, the presence of eight carbon atoms in this compound is expected to significantly limit its aqueous solubility.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble | The nonpolar character of the butyl and tert-butyl groups likely outweighs the hydrogen bonding capability of the amide group, leading to low water solubility.[4][5] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The alkyl portion of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amide group. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide's N-H and have sufficient polarity to dissolve the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of organic compounds. |

| Nonpolar | ||

| Dichloromethane, Chloroform | Soluble | The significant nonpolar character of this compound suggests good solubility in halogenated organic solvents. |

| Toluene, Hexane | Soluble | The molecule's alkyl chains will readily interact with nonpolar aromatic and aliphatic solvents. |

Stability Profile

Amides are generally considered to be chemically stable functional groups due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[1] The primary degradation pathway for amides is hydrolysis, which typically requires harsh conditions such as strong acids or bases and elevated temperatures.[2][6][7][8] The bulky tert-butyl group adjacent to the nitrogen atom in this compound is expected to provide significant steric hindrance, making it more resistant to hydrolysis compared to less sterically hindered amides.[3]

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Stability | Degradation Products (upon hydrolysis) | Rationale |

| Neutral (pH ~7) | Highly Stable | N/A | Amide hydrolysis is extremely slow at neutral pH and ambient temperature. |

| Acidic (pH < 3) | Stable at RT, Hydrolyzes upon Heating | Butyric acid and tert-butylammonium salt | Strong acid and heat are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting amine is protonated, rendering the reaction irreversible.[8] |

| Basic (pH > 11) | Stable at RT, Hydrolyzes upon Heating | Butyrate salt and tert-butylamine | Requires strong base and heat for the hydroxide ion to act as a nucleophile. The resulting carboxylic acid is deprotonated, which drives the reaction to completion.[8] Tertiary amides are generally very difficult to cleave under basic conditions.[6][9] |

| Light Exposure | Expected to be Stable | N/A | The molecule does not contain significant chromophores that would suggest photosensitivity. |

| Oxidative Stress | Expected to be Stable | N/A | The amide functional group is generally resistant to oxidation under typical conditions. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the solubility of this compound in water, 5% HCl, and 5% NaOH.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Hydrochloric acid

-

5% (w/v) Sodium hydroxide

-

Small test tubes and rack

-

Vortex mixer

-

pH paper

Procedure:

-

Water Solubility:

-

Acid Solubility (5% HCl):

-

If the compound is insoluble in water, add approximately 25 mg of this compound to a new test tube.

-

Add 0.75 mL of 5% HCl solution in 0.25 mL portions.

-

Vortex vigorously after each addition.

-

Record the solubility. Solubility in 5% HCl indicates the presence of a basic functional group.[10]

-

-

Base Solubility (5% NaOH):

-

If the compound is insoluble in water, add approximately 25 mg of this compound to a new test tube.

-

Add 0.75 mL of 5% NaOH solution in 0.25 mL portions.

-

Vortex vigorously after each addition.

-

Record the solubility. Solubility in 5% NaOH may indicate the presence of an acidic functional group.[10]

-

Protocol 2: Stability Assessment via Forced Degradation (Hydrolysis)

Objective: To assess the stability of this compound under acidic and basic conditions through forced degradation.

Materials:

-

This compound

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Acetonitrile (or other suitable organic solvent)

-

Water bath or heating block

-

HPLC vials

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M HCl.

-

Prepare a control sample by mixing 0.5 mL of the stock solution with 0.5 mL of deionized water.

-

Heat both vials at 60-80°C for a specified period (e.g., 24, 48, 72 hours).[5]

-

At each time point, cool a sample to room temperature, neutralize with 1 M NaOH if necessary, and dilute with the mobile phase.

-

Analyze the sample by HPLC to quantify the remaining this compound and detect any degradation products.[12]

-

-

Basic Hydrolysis:

-

In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M NaOH.

-

Prepare a control sample as in the acidic hydrolysis procedure.

-

Heat both vials under the same conditions as the acidic hydrolysis.

-

At each time point, cool a sample to room temperature, neutralize with 1 M HCl if necessary, and dilute with the mobile phase.

-

Analyze the sample by HPLC.[12]

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

-

Identify potential degradation products by their retention times and, if using a mass spectrometer, their mass-to-charge ratios.

-

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for the systematic evaluation of the solubility and stability of an amide compound like this compound.

Caption: A workflow diagram illustrating the key steps in determining the solubility and stability of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chemhaven.org [chemhaven.org]

- 12. researchgate.net [researchgate.net]

Spectral Analysis of N-tert-butylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-tert-butylbutanamide, a secondary amide. The document details the expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the expected quantitative data from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 - 5.8 | Broad Singlet | 1H | N-H |

| ~2.0 - 2.2 | Triplet | 2H | -C(=O)-CH₂ - |

| ~1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| 1.35 | Singlet | 9H | -C(CH₃ )₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | C =O |

| ~51 | -C (CH₃)₃ |

| ~39 | -C(=O)-C H₂- |

| ~29 | -C (CH₃)₃ |

| ~19 | -CH₂-C H₂-CH₃ |

| ~14 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide II) |

| ~2960 | Strong | C-H Stretch (sp³) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~1365 | Strong | C-H Bend (tert-butyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 128 | Low | [M - CH₃]⁺ |

| 86 | High | [M - C₄H₉]⁺ or [CH₃CH₂CH₂CONH₂]⁺ |

| 72 | Moderate | [CH₃CH₂CH₂CO]⁺ (Acylium ion) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | Moderate | McLafferty Rearrangement Product |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids/oils): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample. Place a second salt plate on top.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) before running the sample.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectral Analysis Workflow

Caption: Workflow for the spectral analysis of this compound.

Complementary Nature of Spectroscopic Techniques

Caption: How different spectroscopic techniques provide complementary structural data.

Predicted Mass Spectrometry Fragmentation Pathway

An In-Depth Technical Guide to the Ritter Reaction for N-tert-butyl Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ritter reaction, a powerful chemical transformation for the synthesis of N-tert-butyl amides from nitriles. N-tert-butyl amides are significant in organic synthesis due to their role as precursors to amines and their presence in pharmaceutically important molecules.[1] This document details the reaction mechanism, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Core Concepts: The Ritter Reaction

The Ritter reaction is an organic reaction that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[2] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nucleophilic nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product.[3][4]

For the synthesis of N-tert-butyl amides, a source of the tert-butyl carbocation is required. This is typically generated from isobutylene, tert-butanol, or, more conveniently and safely, from tert-butyl acetate.[3][5] The reaction is versatile, accommodating a wide range of aromatic and aliphatic nitriles.[1]

The Reaction Mechanism

The generally accepted mechanism for the Ritter reaction involves three key steps:

-

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the tert-butyl source (e.g., tert-butyl acetate) is protonated and subsequently eliminates a leaving group to form a stable tert-butyl carbocation.

-

Nucleophilic Attack by the Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic tert-butyl carbocation. This results in the formation of a nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is then hydrolyzed by water, which is typically present in the reaction mixture or added during the workup, to yield the N-tert-butyl amide.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Ritter reaction for the synthesis of an N-tert-butyl amide from a nitrile and tert-butyl acetate.

Caption: The mechanism of the Ritter reaction for N-tert-butyl amide synthesis.

Quantitative Data on N-tert-butyl Amide Synthesis

The efficiency of the Ritter reaction for synthesizing N-tert-butyl amides has been demonstrated with various nitriles and catalytic systems. The following tables summarize the yields obtained under different experimental conditions.

Table 1: Synthesis of N-tert-butyl Amides using Sulfuric Acid and tert-Butyl Acetate[1]

| Nitrile Substrate | Product | Yield (%) |

| Benzonitrile | N-tert-butylbenzamide | 95 |

| 4-Chlorobenzonitrile | N-tert-butyl-4-chlorobenzamide | 94 |

| 4-Methoxybenzonitrile | N-tert-butyl-4-methoxybenzamide | 92 |

| Acetonitrile | N-tert-butylacetamide | 88 |

| Pivalonitrile | N-tert-butylpivalamide | 90 |

Table 2: Cu(OTf)₂-Catalyzed Synthesis of N-tert-butyl Amides from Nitriles and di-tert-butyl dicarbonate[6]

| Nitrile Substrate | Product | Yield (%) |

| Benzonitrile | N-tert-butylbenzamide | 87 |

| 3-Methylbenzonitrile | N-tert-butyl-3-methylbenzamide | 82 |

| 3-Fluorobenzonitrile | N-tert-butyl-3-fluorobenzamide | 84 |

| Cyclopentanecarbonitrile | N-tert-butylcyclopentanecarboxamide | 83 |

| 2-Furonitrile | N-tert-butyl-2-furamide | 73 |

Table 3: Fe(ClO₄)₃·H₂O-Catalyzed Synthesis of Amides from Esters and Nitriles[7]

| Ester Substrate | Nitrile Substrate | Product | Yield (%) |

| tert-Butyl acetate | Benzonitrile | N-tert-butylbenzamide | 95 |

| tert-Butyl acetate | 4-Chlorobenzonitrile | N-tert-butyl-4-chlorobenzamide | 92 |

| tert-Butyl acetate | Acetonitrile | N-tert-butylacetamide | 85 |

| Benzyl acetate | Benzonitrile | N-benzylbenzamide | 97 |

| Isopropyl acetate | Benzonitrile | N-isopropylbenzamide | 82 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-tert-butyl amides via the Ritter reaction, based on established literature.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and isolation of N-tert-butyl amides via the Ritter reaction.

Caption: A generalized workflow for the Ritter reaction.

Protocol 1: Synthesis of N-tert-butyl Amides using Sulfuric Acid and tert-Butyl Acetate[1]

This protocol is a modified Ritter reaction that offers high yields and avoids the use of highly flammable isobutylene gas.[1][5]

Materials:

-

Aromatic or aliphatic nitrile (1.0 equiv)

-

tert-Butyl acetate (15.0 equiv)

-

Concentrated sulfuric acid (e.g., 1.8 equiv)[5]

-

Saturated aqueous sodium carbonate solution

-

1.0 M Sodium hydroxide solution

-

Dichloromethane (for extraction, if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine the nitrile and tert-butyl acetate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 42 °C.[1]

-

Stir the reaction at 42 °C for 2-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the sequential addition of saturated aqueous sodium carbonate solution followed by 1.0 M sodium hydroxide solution until the pH is neutral or slightly basic.

-

If a precipitate forms, collect the solid product by filtration, wash with water, and dry under vacuum.

-

If the product is soluble, extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Cu(OTf)₂-Catalyzed Synthesis of N-tert-butyl Amides[6]

This method utilizes a copper(II) triflate catalyst for the reaction of nitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature.[6]

Materials:

-

Nitrile (1.0 equiv)

-

di-tert-butyl dicarbonate (1.2 equiv)

-

Copper(II) triflate (Cu(OTf)₂) (5 mol%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a screw-capped vial, add the nitrile, di-tert-butyl dicarbonate, and Cu(OTf)₂.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure N-tert-butyl amide.

Protocol 3: Fe(ClO₄)₃·H₂O-Catalyzed Synthesis of N-tert-butyl Amides[7]

This protocol employs an iron(III) perchlorate catalyst for the reaction between esters and nitriles under solvent-free conditions.[7]

Materials:

-

tert-Butyl ester (1.0 equiv)

-

Nitrile (1.2 equiv)

-

Fe(ClO₄)₃·H₂O (5 mol%)

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel, combine the tert-butyl ester, nitrile, and Fe(ClO₄)₃·H₂O.

-

Heat the mixture to 80 °C and stir for 2-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

The Ritter reaction is a highly effective and versatile method for the synthesis of N-tert-butyl amides. The development of modified protocols using safer reagents like tert-butyl acetate and the use of Lewis acid catalysts such as Cu(OTf)₂ and Fe(ClO₄)₃·H₂O have enhanced the practicality and environmental friendliness of this transformation.[1][6][7] The high yields and broad substrate scope make the Ritter reaction an invaluable tool for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of N-Alkyl Amides from Nitriles and Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N-tert-alkyl amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the primary method for their preparation: the Ritter reaction, which unites nitriles and tertiary alcohols. This document details the reaction mechanisms, offers a comparative analysis of various catalytic systems through tabulated quantitative data, and provides detailed experimental protocols for key methodologies. Furthermore, it explores the scope and limitations of this reaction, discusses recent advancements toward milder and more sustainable conditions, and presents visual representations of the core chemical transformations.

Introduction

N-Alkyl amides, particularly those bearing a tertiary alkyl substituent on the nitrogen atom, are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Their synthesis, therefore, is of significant interest to the scientific community. The most direct and atom-economical method for constructing this functionality is the Ritter reaction, a chemical process that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent generated in situ from a tertiary alcohol in the presence of a strong acid.[1][2]

This guide will delve into the core aspects of this important reaction, providing researchers and professionals in drug development with the necessary information to effectively utilize and adapt this methodology in their synthetic endeavors.

The Ritter Reaction: Mechanism and Scope

The Ritter reaction proceeds via the formation of a stable carbocation from a tertiary alcohol under strongly acidic conditions.[3][4] This carbocation is then trapped by the nucleophilic nitrogen atom of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-tert-alkyl amide.

The general mechanism can be visualized as a three-step process:

-

Carbocation Formation: The tertiary alcohol is protonated by a strong acid, followed by the loss of a water molecule to generate a stable tertiary carbocation.

-

Nucleophilic Attack of the Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion.

-

Hydrolysis: The nitrilium ion is attacked by water, and after a series of proton transfers, the final N-tert-alkyl amide is formed.

A wide range of tertiary alcohols, including simple aliphatic, alicyclic, and benzylic alcohols, can be employed in the Ritter reaction. Similarly, various aliphatic and aromatic nitriles are suitable substrates. However, the strongly acidic conditions can be a limitation for substrates containing acid-sensitive functional groups.[2]

Data Presentation: A Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial for the success of the Ritter reaction. While classical methods employ stoichiometric amounts of strong Brønsted acids like sulfuric acid, modern variations utilize catalytic amounts of Lewis acids or solid acid catalysts to improve efficiency and reduce waste. The following tables summarize quantitative data for the synthesis of N-tert-alkyl amides using different catalytic systems.

Table 1: Brønsted Acid Catalyzed Ritter Reaction

| Entry | Tertiary Alcohol | Nitrile | Acid Catalyst | Conditions | Yield (%) | Reference |

| 1 | tert-Butanol | Acetonitrile | H₂SO₄ | Acetic Acid, 25°C, 2h | 95 | [5] |

| 2 | tert-Butanol | Benzonitrile | H₂SO₄ | Acetic Acid, 25°C, 2h | 92 | [5] |

| 3 | 1-Adamantanol | Acetonitrile | H₂SO₄ | Acetic Acid, 25°C, 4h | 90 | [4] |

| 4 | Triphenylmethanol | Acetonitrile | H₂SO₄ | Acetic Acid, 60°C, 1h | 88 | [6] |

| 5 | 2-Phenyl-2-propanol | Acetonitrile | H₂SO₄ | Acetic Acid, 25°C, 3h | 85 | [6] |

Table 2: Lewis Acid Catalyzed Ritter Reaction

| Entry | Tertiary Alcohol | Nitrile | Lewis Acid | Conditions | Yield (%) | Reference |

| 1 | tert-Butanol | Benzonitrile | BF₃·OEt₂ | CH₂Cl₂, 0°C to rt, 2h | 85 | [4] |

| 2 | tert-Butanol | Acetonitrile | AlCl₃ | CH₃NO₂, reflux, 2h | 92 | [7] |

| 3 | 1-Adamantanol | Benzonitrile | SnCl₄ | CH₂Cl₂, rt, 5h | 88 | [4] |

| 4 | 2-Phenyl-2-propanol | Acetonitrile | FeCl₃ | Neat, 80°C, 3h | 98 | [8] |

| 5 | Triphenylmethanol | Benzonitrile | Zn(OTf)₂ | CH₂Cl₂, rt, 4h | 84 | [9] |

Table 3: Solid Acid Catalyzed Ritter Reaction

| Entry | Tertiary Alcohol | Nitrile | Solid Acid Catalyst | Conditions | Yield (%) | Reference |

| 1 | tert-Butanol | Acetonitrile | Amberlyst-15 | Neat, 80°C, 4h | 88 | [9] |

| 2 | 1-Adamantanol | Acetonitrile | Nafion-H | Neat, 80°C, 6h | 85 | [9] |

| 3 | tert-Butanol | Benzonitrile | Silica-bonded N-propyl sulphamic acid | Solvent-free, 90°C, 45 min | 98 | [6] |

| 4 | 2-Phenyl-2-propanol | Acetonitrile | Montmorillonite K-10 | Toluene, reflux, 5h | 82 | [9] |

| 5 | Triphenylmethanol | Benzonitrile | Zeolite H-beta | Dichlorobenzene, 120°C, 8h | 78 | [9] |

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of synthetic methods. Below are protocols for key examples of the Ritter reaction.

General Procedure for the Sulfuric Acid-Catalyzed Synthesis of N-tert-Butylacetamide

Materials:

-

tert-Butanol (1.0 eq)

-

Acetonitrile (5.0 eq)

-

Concentrated Sulfuric Acid (98%, 1.2 eq)

-

Glacial Acetic Acid

-

Ice-water

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of tert-butanol in glacial acetic acid and acetonitrile, cooled in an ice bath, concentrated sulfuric acid is added dropwise. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is then poured slowly into a beaker containing crushed ice and water, with vigorous stirring.

-

The resulting mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude N-tert-butylacetamide, which can be further purified by recrystallization or distillation.

Procedure for the Lewis Acid (FeCl₃) Catalyzed Synthesis of N-(2-Phenylpropan-2-yl)acetamide

Materials:

-

2-Phenyl-2-propanol (1.0 eq)

-

Acetonitrile (10.0 eq)

-

Anhydrous Iron(III) Chloride (FeCl₃, 0.1 eq)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2-phenyl-2-propanol in acetonitrile, anhydrous iron(III) chloride is added in one portion.

-

The reaction mixture is heated to 80 °C and stirred for 3 hours.

-

After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure N-(2-phenylpropan-2-yl)acetamide.[8]

Modern and Milder Alternatives

The classical Ritter reaction's reliance on strong, corrosive acids has prompted the development of more environmentally benign and milder alternatives. These modern approaches often focus on the use of reusable solid acid catalysts, as highlighted in Table 3, which simplify product purification and minimize acid waste.[6]

Furthermore, recent research has explored the use of other carbocation precursors besides alcohols. For instance, the reaction can be initiated from alkenes or even alkyl halides under appropriate catalytic conditions.[4] Photocatalytic methods are also emerging as a promising strategy to generate the requisite carbocations under significantly milder conditions, thereby expanding the substrate scope to include more sensitive functionalities.[1]

Conclusion

The synthesis of N-tert-alkyl amides from nitriles and tertiary alcohols via the Ritter reaction remains a cornerstone of modern organic synthesis. Its versatility and efficiency make it an invaluable tool for researchers in academia and industry. While the classical Brønsted acid-catalyzed method is robust, the development of Lewis acid and solid acid-catalyzed variants has significantly improved the reaction's sustainability and applicability. This guide has provided a comprehensive overview of the reaction's mechanism, a comparative analysis of different catalytic systems with quantitative data, detailed experimental protocols, and a look into modern advancements. It is anticipated that this technical guide will serve as a valuable resource for scientists engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ias.ac.in [ias.ac.in]

- 7. ias.ac.in [ias.ac.in]

- 8. The reaction of a nitrile with a secondary or tertiary alcohol to... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

N-tert-butylbutanamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butylbutanamide is a valuable chemical intermediate characterized by the presence of a sterically hindered tert-butyl group attached to a butanamide backbone. This structural motif is of significant interest in medicinal chemistry and drug development, where the tert-butyl group can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability, enhanced oral bioavailability, and improved target binding. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a building block in the creation of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound, with comparative data for the closely related N-tert-butylbenzamide provided for context.

Table 1: Physical and Chemical Properties

| Property | This compound | N-tert-butylbenzamide |

| Molecular Formula | C8H17NO[1] | C11H15NO[2] |

| Molecular Weight | 143.23 g/mol [1] | 177.24 g/mol [2] |

| IUPAC Name | This compound | N-tert-butylbenzamide[2] |

| CAS Number | 10264-16-1 (related compound) | 5894-65-5[2] |

| Melting Point | Not available | 134-135 °C[3] |

| Boiling Point | Not available | Not available |

| LogP | Not available | 2.2[2] |

Table 2: Spectroscopic Data (Reference: N-tert-butylbenzamide)

| Spectroscopy | Data for N-tert-butylbenzamide | Expected Data for this compound |

| ¹H NMR (CDCl₃) | δ 7.70 (m, 2H), 7.45-7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H)[3] | δ ~2.1 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H), ~5.5 (br s, 1H), ~1.3 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8[3] | δ ~172, ~51, ~39, ~29, ~19, ~14 |

| IR (KBr, cm⁻¹) | 3332 (N-H stretch), 1643 (C=O stretch)[3] | ~3300 (N-H stretch), ~1640 (C=O stretch) |

| Mass Spec (m/z) | 177 (M+), 162, 122, 105, 77 | 143 (M+), 128, 88, 72, 57 |

Synthesis of this compound: Experimental Protocols

Several synthetic routes can be employed for the preparation of this compound. Below are two detailed experimental protocols adapted from established methods for the synthesis of N-tert-butyl amides.

Method 1: From Butanoyl Chloride and tert-Butylamine

This is a classic and straightforward method for amide bond formation.

-

Materials: Butanoyl chloride, tert-butylamine, dichloromethane (DCM), triethylamine (TEA), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of butanoyl chloride (1.0 equivalent) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Method 2: Copper-Catalyzed Reaction of Butyronitrile and Di-tert-butyl Dicarbonate

This method provides an alternative route from readily available starting materials under mild conditions[4].

-

Materials: Butyronitrile, di-tert-butyl dicarbonate (Boc₂O), copper(II) trifluoromethanesulfonate (Cu(OTf)₂), solvent (e.g., dichloroethane).

-

Procedure:

-

To a solution of butyronitrile (1.0 equivalent) in dichloroethane, add di-tert-butyl dicarbonate (1.2 equivalents).

-

Add a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

-

Role as a Chemical Intermediate in Drug Discovery

The N-tert-butyl amide moiety is a common feature in many approved drugs, particularly in the area of kinase inhibitors. The bulky tert-butyl group can provide steric hindrance that prevents metabolic degradation of the amide bond, leading to a longer half-life in the body. Furthermore, this group can occupy specific hydrophobic pockets in the active sites of enzymes, leading to enhanced potency and selectivity.

For instance, the N-tert-butylbenzamide scaffold is found in CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor[5]. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.

Visualizations

Synthesis Workflow of this compound (Method 1)

Caption: General workflow for the synthesis of this compound.

General Mechanism of Amide Synthesis from Acyl Chloride

Caption: Mechanism of this compound synthesis.

Role of N-tert-butyl Amide Moiety in Kinase Inhibition (Illustrative)

References

- 1. This compound | C8H17NO | CID 221967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-tert-butylbutanamide: A Scoping Review of Potential Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylbutanamide, a simple aliphatic amide, presents a scaffold with potential for exploration in various scientific domains. While direct research on the specific biological activities of this compound is limited, the broader class of N-alkyl amides has demonstrated bioactivity, suggesting avenues for future investigation. This technical guide consolidates the available chemical data for this compound and explores potential research applications based on the established activities of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule in medicinal chemistry, materials science, and as a synthetic building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 10191-86-3 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | 198-200 °C | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | |

| IUPAC Name | N-(tert-butyl)butanamide | [1] |

Potential Research Applications

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the chemical structure suggests several plausible areas of investigation. The N-tert-butyl group can impart unique steric and electronic properties to the amide backbone, potentially influencing its interaction with biological targets or its utility as a chemical intermediate.

Antimicrobial Activity

The broader class of N-alkyl amides has been investigated for antimicrobial properties. A study on the relationship between the chemical structure and antimicrobial activity of alkyl amides and amines revealed that these compounds can affect both gram-positive and gram-negative organisms.[2][3][4] The antimicrobial efficacy was found to be dependent on the chain length of the alkyl group.[3] This suggests that this compound could be a candidate for antimicrobial screening.

Proposed Research Workflow:

A systematic investigation into the antimicrobial potential of this compound would involve a series of well-defined experimental steps. The following workflow outlines a potential approach for researchers.

Herbicidal and Fungicidal Activity

Patent literature indicates that this compound has been utilized as an intermediate in the synthesis of compounds with potential fungicidal properties.[5][6][7][8] This suggests that the this compound scaffold itself, or its simple derivatives, may possess herbicidal or fungicidal activity. The bulky tert-butyl group could play a role in the molecule's interaction with target enzymes or receptors in fungi or plants.

Experimental Protocol: Fungicidal Activity Screening

A primary screen for fungicidal activity can be conducted using an agar dilution method.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Preparation of Test Plates: Prepare a series of agar plates (e.g., Potato Dextrose Agar for many common fungi) containing serial dilutions of the this compound stock solution. A control plate with the solvent alone should also be prepared.

-

Inoculation: Inoculate the center of each agar plate with a mycelial plug or a spore suspension of the test fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 5-7 days).

-

Assessment: Measure the diameter of the fungal colony on the test and control plates. The percentage of growth inhibition can be calculated using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

-

Determination of EC₅₀: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration.

Modulators of MDM2-p53 Interaction

A patent for piperidinone derivatives as MDM2 inhibitors for the treatment of cancer lists this compound as a reagent in the synthesis of these more complex molecules.[9] The MDM2-p53 interaction is a critical target in oncology, and small molecules that can disrupt this interaction have therapeutic potential. While this compound is a simple molecule, its structural components could serve as a starting point for the design of more potent inhibitors. The N-tert-butyl group can provide a lipophilic interaction within a binding pocket.

Signaling Pathway: MDM2-p53 Interaction

The following diagram illustrates the basic principle of the MDM2-p53 signaling pathway and the potential point of intervention for an inhibitor.

Chemical Synthesis and Materials Science

The amide functionality of this compound makes it a versatile building block in organic synthesis. It can undergo various chemical transformations to create more complex molecules. The N-tert-butyl group can also act as a protecting group for the amide nitrogen, which can be removed under specific conditions.[10] Furthermore, the simple, well-defined structure of this compound makes it a candidate for studies in crystal engineering and the formation of self-assembled monolayers.

Conclusion

This compound is a readily accessible chemical compound with a range of potential research applications that are currently underexplored. Based on the known biological activities of the broader class of N-alkyl amides and its use as a synthetic intermediate in the patent literature, promising avenues for investigation include its potential antimicrobial, herbicidal, and anticancer properties. The detailed experimental workflows and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to design and execute studies that will elucidate the full potential of this intriguing molecule. Further research is warranted to fully characterize the biological and material properties of this compound.

References

- 1. This compound | C8H17NO | CID 221967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines | Semantic Scholar [semanticscholar.org]

- 5. WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides - Google Patents [patents.google.com]

- 6. EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles - Google Patents [patents.google.com]

- 7. WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents [patents.google.com]

- 8. WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents [patents.google.com]

- 9. WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Navigating the Safety Landscape of N-tert-butylbutanamide: A Technical Guide

Introduction

N-tert-butylbutanamide is a chemical compound for which detailed toxicological and safety data is not extensively documented. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards and recommended handling precautions for this compound, based on the available information for the structurally similar compound, N-tert-butylbenzamide. The information herein is intended to foster a culture of safety and responsible handling in the laboratory and manufacturing environments.

Hazard Identification and Classification

Based on data for N-tert-butylbenzamide, this compound should be treated as a compound with potential for health hazards. While some sources state that based on available data, the classification criteria are not met for N-tert-butylbenzamide, it is prudent to handle it with care. For instance, related compounds like 2-Amino-N-(tert-butyl)benzamide are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[1].

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-tert-butylbenzamide. These values should be considered as estimates for this compound.

| Property | Value | Source |

| Molecular Formula | C11H15NO | [2] |

| Appearance | White Solid | [2][3] |

| Melting Point | 133 - 135 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Low water solubility | [2] |

Experimental Protocols

Handling and Storage

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

Protocol for Safe Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Conditions: Store in a cool, dry place away from incompatible materials.[1]

First-Aid Measures

Protocol for Emergency Response:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][3]

Spill and Disposal Procedures

Protocol for Spill Containment and Cleanup:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.[2]

-

Containment: Prevent further leakage or spillage if safe to do so.[4]

-

Cleanup: Sweep up and shovel into a suitable container for disposal.[2]

Protocol for Waste Disposal:

-

Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[3]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from acquisition to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Experimental Protocol for the Ritter Reaction with Butanenitrile: Synthesis of N-tert-Butylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Application Note

The protocol herein is adapted from established methods for the Ritter reaction with aliphatic and aromatic nitriles.[2][3] It outlines the use of tert-butanol as a readily available and easy-to-handle source of the tert-butyl cation, generated in situ with concentrated sulfuric acid. Acetic acid is employed as a solvent to ensure a homogeneous reaction mixture.[3] Safety precautions for handling the corrosive and hazardous materials involved are also detailed.

Reaction Scheme

Caption: Mechanism of the Ritter Reaction.

Experimental Workflow

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

Application Note and Protocol: Laboratory Scale Synthesis of N-tert-butylbutanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butylbutanamide is a secondary amide that can serve as a valuable building block in organic synthesis and drug discovery. The tert-butyl group can impart specific steric and electronic properties to a molecule, potentially influencing its biological activity and pharmacokinetic profile. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reaction of butanoyl chloride with tert-butylamine. This method is a classic and efficient way to form the amide bond.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

3.1. Materials and Equipment

-

Butanoyl chloride (C₄H₇ClO, MW: 106.55 g/mol )

-

tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR tube and spectrometer

-

FTIR spectrometer

3.2. Procedure

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with tert-butylamine (2.2 equivalents) and anhydrous dichloromethane (40 mL). The flask is cooled in an ice bath with stirring.

-

Addition of Acyl Chloride: Butanoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane (10 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred solution of tert-butylamine over a period of 15-20 minutes, maintaining the temperature of the reaction mixture below 10°C. A white precipitate of tert-butylammonium chloride will form.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

3.3. Safety Precautions

-

Butanoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

tert-Butylamine is a flammable and corrosive liquid. Handle it in a fume hood and away from ignition sources.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction is exothermic. Proper temperature control is crucial, especially during the addition of butanoyl chloride.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Yield | Expected to be > 90% (based on similar reactions) |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃) | Expected: δ ~5.3 (s, 1H, NH), 2.1 (t, 2H, -CH₂CO-), 1.6 (sextet, 2H, -CH₂CH₂CO-), 1.3 (s, 9H, -C(CH₃)₃), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | Expected: δ ~172 (C=O), 51 (-C(CH₃)₃), 39 (-CH₂CO-), 29 (-C(CH₃)₃), 19 (-CH₂CH₂CO-), 14 (-CH₃) |

| IR (KBr, cm⁻¹) | Expected: ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

Note: Spectroscopic data are predicted based on the structure and data from analogous compounds as no specific experimental data was found in the literature search.

Visualization

Caption: Synthesis workflow.

Application Notes and Protocols: N-tert-Butylbutanamide and its Analogs in Organic Synthesis

A Clarification on Nomenclature: While the query specified "N-tert-butylbutanamide," the vast majority of scientific literature focuses on the closely related and highly influential compound, tert-butanesulfinamide , often referred to as Ellman's auxiliary . Given its profound impact on modern organic synthesis and drug development, this document will primarily detail the applications and protocols of tert-butanesulfinamide. Additionally, we will cover the broader class of N-tert-butyl amides , which also hold significant utility in synthetic chemistry. It is highly probable that the intended compound of interest was the synthetically versatile tert-butanesulfinamide.

Part 1: Tert-Butanesulfinamide (Ellman's Auxiliary) in Asymmetric Synthesis

Application Notes

(R)- and (S)-tert-butanesulfinamide are powerful and widely used chiral auxiliaries in the asymmetric synthesis of chiral amines.[1][2][3] Developed by Jonathan A. Ellman, this methodology provides a reliable and highly stereoselective route to a diverse range of enantioenriched amines, which are crucial building blocks for pharmaceuticals and agrochemicals.[3][4] More than 80% of all drugs and drug candidates contain a chiral amine functionality, highlighting the importance of this synthetic tool.[3]

The core of this methodology involves three key steps:

-

Imine Formation: Condensation of the chiral tert-butanesulfinamide with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine (sulfinimine).[2] This reaction proceeds under mild conditions and in high yields.

-

Diastereoselective Nucleophilic Addition: The chiral sulfinyl group effectively directs the facial addition of a nucleophile (e.g., Grignard reagents, organolithiums) to the imine carbon.[1][5] This step establishes the new stereocenter with a high degree of diastereoselectivity.

-

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions to afford the free chiral primary amine, often as its hydrochloride salt.[1][2]

The advantages of using tert-butanesulfinamide include its high diastereoselectivity, the predictability of the stereochemical outcome, the stability of the intermediate sulfinimines, and the ease of removal of the auxiliary.[1]

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of tert-butanesulfinamide with an aldehyde.

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the aldehyde (1.2 equivalents) in CH₂Cl₂ is added (R)- or (S)-tert-butanesulfinamide (1.0 equivalent).

-

Anhydrous MgSO₄ (2.0 equivalents) and a catalytic amount of PPTS (0.05 equivalents) are added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the limiting reagent.

-

Upon completion, the reaction mixture is filtered to remove the MgSO₄ and the filtrate is concentrated under reduced pressure.

-

The crude N-tert-butanesulfinyl imine is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine

This protocol outlines the addition of a Grignard reagent to a chiral sulfinimine to form a chiral sulfinamide.

Materials:

-

N-tert-Butanesulfinyl imine

-

Grignard reagent (e.g., ethylmagnesium bromide in Et₂O)

-

Anhydrous dichloromethane (CH₂Cl₂) or Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

A solution of the N-tert-butanesulfinyl imine (1.0 equivalent) in anhydrous CH₂Cl₂ or toluene is cooled to -48 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The Grignard reagent (1.5 equivalents) is added dropwise to the cooled solution over 10-15 minutes.

-

The reaction is stirred at -48 °C for 4-6 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting chiral sulfinamide is purified by flash column chromatography.

Protocol 3: Cleavage of the Tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free chiral amine.

Materials:

-

Chiral N-tert-butylsulfinamide

-

4 M HCl in methanol or dioxane

-

Diethyl ether (Et₂O)

Procedure:

-

The chiral sulfinamide is dissolved in methanol.

-

A solution of 4 M HCl in methanol or dioxane (2.0-3.0 equivalents) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

Diethyl ether is added to the residue to precipitate the amine hydrochloride salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the pure chiral amine hydrochloride.

Quantitative Data

The following table summarizes representative data for the diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines derived from various aldehydes.

| Aldehyde (R-CHO) | Grignard Reagent (R'-MgBr) | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Benzaldehyde | EtMgBr | 92:8 | 98 | [6] |

| Isobutyraldehyde | PhMgBr | 98:2 | 95 | [6] |

| 3-Phenylpropanal | MeMgBr | 96:4 | 93 | [1] |